molecular formula C8H9N3O2 B7981426 2-Aminoterephthalamide

2-Aminoterephthalamide

Cat. No. B7981426
M. Wt: 179.18 g/mol
InChI Key: QLOZLGKDLIKKNH-UHFFFAOYSA-N
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Description

2-Aminoterephthalamide is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminoterephthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoterephthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polyethylene Terephthalate Depolymerization : Shukla and Harad (2006) studied the depolymerization of polyethylene terephthalate (PET) waste through aminolysis, resulting in bis(2-hydroxy ethylene)terephthalamide (BHETA). This process is economically viable and can yield useful products, using common and cheaply available chemicals as catalysts (Shukla & Harad, 2006).

  • Metal Organic Frameworks : Bauer et al. (2008) investigated the solvothermal reactions of FeCl3 and 2-aminoterephthalic acid, leading to the formation of various iron(III) aminoterephthalate structures. These materials have amino-functionalized pores and their formation is significantly influenced by the reaction medium, solvent content, and temperature (Bauer et al., 2008).

  • MRI Agents : Doble et al. (2003) explored the thermodynamic stability of Gd(III) complexes with ligands incorporating 2,3-dihydroxyterephthalamide and 2,3-hydroxypyridonate chelating moieties. These complexes have potential as magnetic resonance imaging contrast agents in diagnostic medicine (Doble et al., 2003).

  • Knoevenagel Condensation Reaction : Bhattacharjee (2018) found that 2-aminoterephthalate anion intercalated into a Zn(II)-Al(III) layered double hydroxide host showed good activity and selectivity for the Knoevenagel condensation reaction (Bhattacharjee, 2018).

  • Photocatalytic Water Splitting : An et al. (2017) described an aluminum-based metal-organic framework made from 2-aminoterephthalate, which, when modified with Ni2+ cations, becomes an efficient photocatalyst for overall water splitting (An et al., 2017).

  • Antidote Carrier : Vilela et al. (2017) demonstrated the successful encapsulation of the nerve agent antidote 2-PAM into the pores of the titanium aminoterephthalate MIL-125-NH2, showing its potential as a drug carrier (Vilela et al., 2017).

  • Synthesis of Novel Polyamideimides : Hoang et al. (2020) utilized bis(2-aminoethyl)terephthalamide, obtained from the aminolysis of PET bottles, to form novel polyamideimides (PAIs). These PAIs, derived from waste materials, can be used in industrial separation applications (Hoang et al., 2020).

properties

IUPAC Name

2-aminobenzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOZLGKDLIKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoterephthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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